molecular formula C11H12ClNO4S B2452670 4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 1225671-96-4

4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No. B2452670
CAS RN: 1225671-96-4
M. Wt: 289.73
InChI Key: DHCMABHNRHWHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound . It is a derivative of benzoxazine, a heterocyclic compound that has an oxazine ring fused with a benzene ring .


Synthesis Analysis

The synthesis of benzoxazine derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . Benzoxazine is synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

Benzoxazine has an oxazine ring, which is a six-membered heterocyclic ring with oxygen and nitrogen atoms, fused with a benzene ring .


Chemical Reactions Analysis

Benzoxazine and its derivatives have been found to play a very important role in various biological activities . They have been used as starting compounds for the synthesis of fused heterocycles like quinazolin-4-one .


Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C11H12ClNO4S and its molecular weight is 289.74 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of acetoxy derivatives of benzothiazin and benzoxazin compounds. This involves acetylation and acetoxylation reactions, contributing to the understanding of reaction mechanisms and the formation of acetoxy-compounds (Coutts & Pound, 1971).
  • It plays a role in the synthesis of sulfonamides with benzodioxane and acetamide moieties, which are studied for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
  • The compound is utilized in the synthesis of 1, 4-Benzoxazine analogues for evaluating their antibacterial activity against various bacterial strains (Kadian et al., 2012).

Pharmacological Applications

  • It is involved in the development of COX-2 / 5-LOX inhibitors, significant in understanding inflammation and related diseases (Reddy & Rao, 2008).
  • The compound aids in synthesizing pyrazoles and pyrazolinones, showing antimicrobial and antihistaminic activities, contributing to the development of new therapeutic agents (Jayamma & Reddy, 1994).
  • It is part of the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates, which have been evaluated for their anxiolytic and anticonvulsant activities (Masuoka et al., 1986).

Enzymatic and Catalytic Studies

  • The compound is studied in lipase-catalyzed resolution, showcasing chemoselective and enantioselective reactions, vital in pharmaceutical synthesis (Prasad et al., 2006).
  • It is used in the mutual kinetic resolution of benzoxazines and alkoxyl chlorides, exploring stereoselective acylations, crucial for asymmetric synthesis (Vakarov et al., 2018).

Structural Analysis and Material Science

  • Research on crystal structures of benzoxazine derivatives, including N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, contributes to a deeper understanding of molecular configurations and material properties (Gao et al., 2015).

Mechanism of Action

Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Future Directions

The review motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than those already available with lesser toxicity . The synthesis of new compounds is always of great use due to increasing drug resistance .

properties

IUPAC Name

4-acetyl-2-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-7-6-13(8(2)14)10-5-9(18(12,15)16)3-4-11(10)17-7/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCMABHNRHWHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.